4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile
Overview
Description
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether.
Scientific Research Applications
Photopolymerization Processes
Derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been investigated for their utility in photopolymerization processes. These compounds serve as photosensitizers in combination with iodonium salt, enabling photopolymerization under soft irradiation conditions in UV-A and visible light. They are versatile, facilitating free-radical polymerization of acrylates, cationic photopolymerization of epoxides, and other complex polymerization processes. Their effectiveness is attributed to their photoinitiating systems' capacity to initiate polymerization through photo-reduction or photo-oxidation pathways. This property makes them suitable for various applications, including 3D printing technologies and the synthesis of interpenetrated polymer networks (IPNs) (Tomal et al., 2019).
Photoinitiating Systems for Diverse Polymerization
Novel photoinitiating systems based on derivatives of this compound have been developed for a wide range of polymerization processes, including cationic, free-radical, and thiol–ene photopolymerization. These systems are effective under low intensity UV-A and visible light sources, providing extensive applications in different types of photopolymerization. The structural modification of these derivatives influences their sensitizing properties and the efficiency of photopolymerization processes, showcasing their potential in advanced material fabrication and coating technologies (Hola et al., 2020).
Properties
Molecular Formula |
C20H12N2O |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O/c21-13-17-8-11-20(12-18(17)14-22)23-19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-12H |
InChI Key |
JUGQWORCLGOHDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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